4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate
Overview
Description
4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate is a complex organic compound that features a nitrophenyl group, a tert-butoxy group, and a hydrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate typically involves multiple steps. One common approach is the condensation of 4-nitrophenylhydrazine with tert-butyl 2-oxo-2-(2-oxoethyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Shares the nitrophenyl group but lacks the tert-butoxy and hydrazinecarboxylate moieties.
tert-Butyl 2-oxo-2-(2-oxoethyl)acetate: Contains the tert-butoxy group but lacks the nitrophenyl and hydrazinecarboxylate moieties.
Uniqueness
The presence of both the nitrophenyl and hydrazinecarboxylate moieties allows for a wide range of chemical reactions and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 2-[methyl-[(4-nitrophenoxy)carbonylamino]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c1-14(2,3)23-12(18)9-16(4)15-13(19)22-11-7-5-10(6-8-11)17(20)21/h5-8H,9H2,1-4H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKWSUSHNZGYMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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